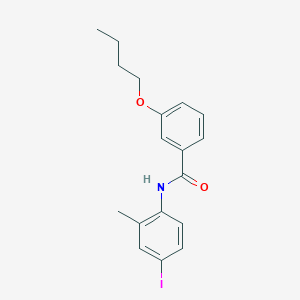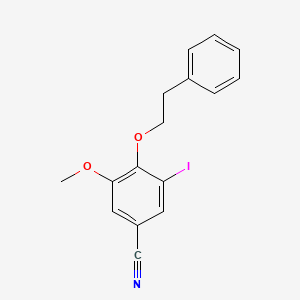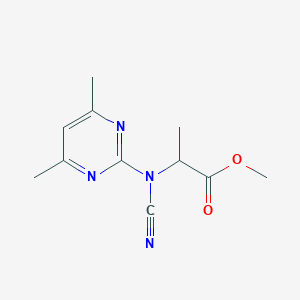
methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate, also known as MDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. MDP is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 216.26 g/mol.
Scientific Research Applications
Methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate has been studied extensively for its potential applications in pharmaceutical research. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties. methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate has also been studied for its potential use as a prodrug in cancer therapy. In addition, methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and ovarian cancer cells.
Mechanism of Action
The mechanism of action of methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA synthesis and repair. methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in the synthesis of DNA. This inhibition results in the accumulation of uracil in DNA, which can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. In addition, methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and developing new cancer therapies. However, there are also some limitations to using methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate in lab experiments. One limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Future Directions
There are several future directions for research on methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate. One direction is to further explore its potential use as a prodrug in cancer therapy. Another direction is to investigate its potential use in the treatment of viral infections, such as HIV and hepatitis C. Additionally, further research is needed to fully understand the mechanism of action of methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate and its potential applications in pharmaceutical research.
Conclusion:
methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties, and has been studied extensively for its potential use in cancer therapy. While there are some limitations to using methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate in lab experiments, its ability to inhibit the growth of cancer cells makes it a valuable tool for studying the mechanisms of cancer cell growth and developing new cancer therapies. Further research is needed to fully understand the potential applications of methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate in pharmaceutical research.
Synthesis Methods
Methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate can be synthesized through a multi-step process that involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with ethyl chloroformate to form ethyl N-(4,6-dimethyl-2-pyrimidinyl) carbamate. The resulting product is then reacted with sodium cyanide to form sodium N-(4,6-dimethyl-2-pyrimidinyl) carbamate, which is subsequently reacted with methyl iodide to yield methyl N-cyano-N-(4,6-dimethyl-2-pyrimidinyl)alaninate.
properties
IUPAC Name |
methyl 2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-7-5-8(2)14-11(13-7)15(6-12)9(3)10(16)17-4/h5,9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGIXXUWUYJXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C#N)C(C)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyano-(4,6-dimethyl-pyrimidin-2-yl)-amino]-propionic acid methyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2-chlorobenzyl)thio]ethyl}-2,2-diphenylacetamide](/img/structure/B5112247.png)
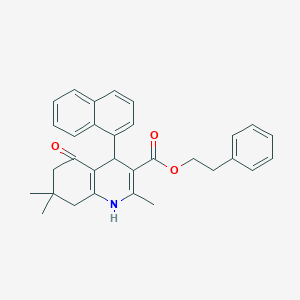

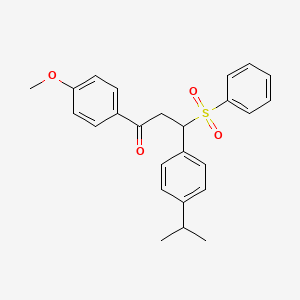
![N,N'-1,2-cyclohexanediylbisspiro[2.3]hexane-1-carboxamide](/img/structure/B5112264.png)
![5-bromo-2-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B5112279.png)
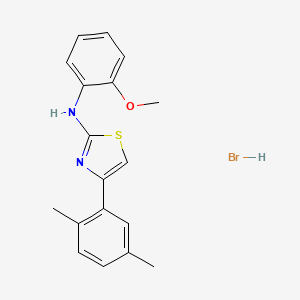
![11-(4-methoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5112292.png)
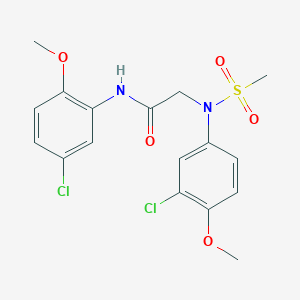
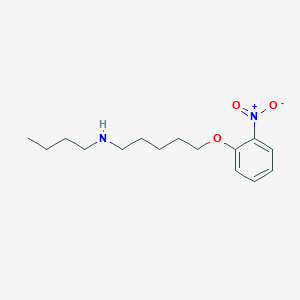
acetate](/img/structure/B5112328.png)
![1-[(4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B5112351.png)
